Ethyl 1-trityl-1H-imidazole-4-carboxylate

Descripción

Ethyl 1-trityl-1H-imidazole-4-carboxylate (CAS: 53525-60-3) is a trityl-protected imidazole derivative with the molecular formula C₂₅H₂₂N₂O₂ and a molecular weight of 382.45 g/mol . It is synthesized via the reaction of ethyl 1H-imidazole-4-carboxylate with trityl chloride in dichloromethane (DCM) under basic conditions, yielding a white powder with a 97% efficiency . Key spectral data include:

- ¹H NMR (CDCl₃): δ 7.59 (d, J = 1.4 Hz, 1H), 7.45 (d, J = 1.4 Hz, 1H), aromatic protons (7.40–7.06 ppm), and ethyl group signals (4.35 ppm, q; 1.37 ppm, t) .

The trityl (triphenylmethyl) group serves as a protective moiety for the imidazole nitrogen, enabling selective functionalization at other positions . This compound is primarily used in medicinal chemistry and organic synthesis as an intermediate, particularly in the preparation of bioactive molecules like Bis(4-fluorophenyl)(1H-imidazol-4-yl)methanol . It is stored at room temperature, with solubility optimized in solvents like DMSO or ethanol .

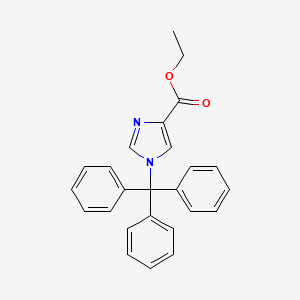

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 1-tritylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c1-2-29-24(28)23-18-27(19-26-23)25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDKACKOPKUCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347129 | |

| Record name | Ethyl 1-trityl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53525-60-3 | |

| Record name | Ethyl 1-trityl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Method Using Triphenylchloromethane

One of the most documented methods for synthesizing ethyl 1-trityl-1H-imidazole-4-carboxylate involves the use of triphenylchloromethane as a protecting agent for the amino group. The general steps include:

Reagents : Imidazole-4-carboxylic acid ethyl ester, triphenylchloromethane, triethylamine, and dichloromethane.

-

- In a four-necked flask equipped with a mechanical stirrer, dissolve imidazole-4-carboxylic acid ethyl ester in dichloromethane.

- Slowly add triphenylchloromethane and triethylamine while maintaining a temperature between 25 °C and 30 °C.

- Stir the mixture for approximately 20 hours until a clear solution is obtained.

- Afterward, water is added to facilitate phase separation, followed by extraction with dichloromethane.

- The organic phase is concentrated to yield this compound with reported yields of up to 98% and purity levels around 90% (HPLC).

Hydrolysis Method

Another effective preparation method involves hydrolysis of the corresponding carboxylic acid derivative:

Reagents : Ethyl 1-trityl-1H-imidazole-4-carboxylic acid, potassium hydroxide (or sodium carbonate), and hydrochloric acid.

-

- Dissolve the ethyl ester in methanol and tetrahydrofuran.

- Add a potassium hydroxide solution dropwise while controlling the temperature between 10 °C and 20 °C.

- Stir for several hours until the reaction completes.

- Neutralize with hydrochloric acid to precipitate the desired product as a white solid, achieving yields of around 98% with purities exceeding 96% (HPLC).

The following table summarizes key aspects of the different preparation methods for this compound:

| Method | Key Reagents | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|---|

| Triphenylchloromethane Protection | Triphenylchloromethane, Triethylamine | Up to 98% | ~90% | ~20 hours |

| Hydrolysis | Potassium Hydroxide, HCl | ~98% | ~96% | Several hours |

The preparation of this compound can be effectively achieved through various methods, each with its advantages regarding yield and purity. The choice of method may depend on available reagents, desired scale, and specific application needs in further chemical synthesis or pharmaceutical development.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-trityl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the 2 and 5 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: 1-trityl-1H-imidazole-4-carboxylic acid.

Reduction: 1-trityl-1H-imidazole-4-methanol.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Ethyl 1-trityl-1H-imidazole-4-carboxylate serves as a precursor for developing new therapeutic agents. Its derivatives are explored for their roles in various biochemical processes, including:

- Synthesis of Antihypertensive Agents : The compound is utilized in synthesizing olmesartan medoxomil, an antihypertensive medication. The synthesis involves the hydrolysis of this compound followed by coupling reactions to form the final active pharmaceutical ingredient (API) .

- Intermediate for Other Bioactive Compounds : It is also used as an intermediate in synthesizing other imidazole derivatives that exhibit various biological activities, including anti-inflammatory and antifungal properties .

Research Tool

The compound is employed as a research tool in organic chemistry to study the properties and reactions of imidazole derivatives. Its unique structural features allow researchers to investigate:

- Reactivity Patterns : The trityl protection enhances the stability of the imidazole ring, providing insights into reaction mechanisms involving imidazole derivatives .

- Synthesis Methodologies : Various synthetic routes have been developed utilizing this compound, contributing to advancements in synthetic organic chemistry .

Synthesis of Olmesartan Medoxomil

A detailed case study on the synthesis of olmesartan medoxomil illustrates the application of this compound as an intermediate:

- The process involves hydrolysis to form 1-trityl-1H-imidazole-4-carboxylic acid, which is then coupled with specific chlorides to yield olmesartan medoxomil .

Development of Antifungal Agents

Another study highlights the use of this compound in developing antifungal agents by modifying its structure to enhance biological activity against fungal pathogens .

Mecanismo De Acción

The specific mechanism of action for Ethyl 1-trityl-1H-imidazole-4-carboxylate is not well-documented. its role as an intermediate in the synthesis of more complex molecules suggests that it participates in various chemical reactions, facilitating the formation of desired products. The trityl group provides steric protection, allowing selective reactions to occur at specific sites on the imidazole ring.

Comparación Con Compuestos Similares

Substituent Variations and Structural Analogues

The table below highlights key differences between Ethyl 1-trityl-1H-imidazole-4-carboxylate and analogous imidazole derivatives:

Key Differences in Properties and Reactivity

Protection Strategy :

- The trityl group in this compound offers steric bulk, preventing unwanted reactions at N1. It is removed under acidic conditions (e.g., TFA) .

- Ethoxymethyl (in 957062-83-8) is a smaller protecting group, offering milder deprotection conditions but less steric shielding .

Electronic Effects :

- The trifluoromethyl group (55942-41-1) introduces strong electron-withdrawing effects, altering reactivity at adjacent positions and enhancing metabolic stability .

- Quinazolinyl (78750-77-3) provides a planar aromatic system, enabling π-π stacking interactions in drug-target binding .

Solubility and Handling :

- The trityl derivative’s bulkiness reduces solubility in aqueous media, necessitating organic solvents (e.g., DCM, THF) .

- Compounds with polar substituents (e.g., ethoxymethyl) exhibit better solubility in polar aprotic solvents .

Synthetic Utility: this compound is pivotal in multi-step syntheses requiring selective functionalization, as seen in its conversion to Bis(4-fluorophenyl)methanol derivatives . Tetrasubstituted analogues (e.g., 3f in ) are tailored for drug discovery, leveraging diverse substituents for target specificity.

Actividad Biológica

Ethyl 1-trityl-1H-imidazole-4-carboxylate (ETIC) is a synthetic compound belonging to the imidazole family, which is recognized for its diverse biological activities. This article synthesizes current research findings on the biological activity of ETIC, focusing on its potential applications in medicine and its mechanisms of action.

Chemical Structure and Properties

ETIC is characterized by the following molecular structure:

- Molecular Formula : C₁₈H₁₉N₂O₂

- Molecular Weight : 382.46 g/mol

- CAS Number : 53525-60-3

The presence of the trityl group enhances its stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The imidazole ring contributes to its biological activity, as imidazole derivatives are known to interact with various biological targets.

The mechanism of action for ETIC involves its interaction with molecular targets such as enzymes and receptors. Imidazole derivatives often act as inhibitors or activators, modulating the activity of these targets through binding at active or allosteric sites. Specific pathways include:

- Enzyme Inhibition : ETIC may inhibit enzymes involved in critical biochemical pathways, potentially affecting cellular metabolism.

- Receptor Modulation : The compound can interact with various receptors, influencing signal transduction pathways.

Antimicrobial Activity

Imidazole derivatives, including ETIC, have been shown to possess significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against a range of pathogens, including bacteria and fungi. For instance, a related compound demonstrated effectiveness against resistant strains of Staphylococcus aureus and Candida albicans.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of ETIC. A study evaluating imidazole derivatives reported that certain compounds showed promising antiproliferative activity against various cancer cell lines. For example:

| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| ETIC | HeLa | 18.53 | 23–46 |

| Control | 5-FU | 20.00 | - |

ETIC was found to induce apoptosis in cancer cells by modulating the expression of apoptotic proteins such as Bax and Bcl-2, leading to increased cell death in tumor cells compared to normal cells .

Case Studies

- Antitumor Activity : In vitro studies demonstrated that ETIC showed selective inhibition of tumor cell growth compared to normal cells, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis was confirmed through Western blot analysis, showing increased levels of caspase-3 activation after treatment .

- Enzyme Inhibition : Research into related imidazole derivatives revealed their role as selective inhibitors of aldosterone synthase (CYP11B2), suggesting that ETIC may also have applications in treating conditions like hypertension and heart failure .

Q & A

Basic Synthesis: What are the standard synthetic routes for Ethyl 1-trityl-1H-imidazole-4-carboxylate, and how can purity be ensured?

Answer:

The synthesis typically involves trityl (triphenylmethyl) protection of the imidazole nitrogen to prevent unwanted side reactions. A common method includes:

- Reacting 1H-imidazole-4-carboxylic acid ethyl ester with trityl chloride (C₆H₅)₃CCl in the presence of a base like triethylamine (Et₃N) or pyridine to deprotonate the nitrogen and facilitate substitution .

- Reaction conditions: Anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) under nitrogen atmosphere at 0–25°C for 12–24 hours.

Purity Assurance: - Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

- Confirm purity using HPLC (≥98%) and NMR (absence of residual trityl chloride or byproducts) .

Basic Characterization: Which analytical techniques are critical for confirming the structure of this compound?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS):

- Infrared (IR) Spectroscopy:

Advanced Synthesis: How can reaction yields be optimized for trityl protection under sterically hindered conditions?

Answer:

- Steric Mitigation: Use bulky bases (e.g., 1,8-diazabicycloundec-7-ene, DBU) to enhance deprotonation efficiency.

- Solvent Optimization: Polar aprotic solvents (e.g., dimethylformamide) improve solubility of the trityl group .

- Temperature Control: Gradual warming (0°C → room temperature) reduces side reactions.

- Catalysis: Add catalytic iodide (e.g., KI) to accelerate trityl chloride activation via an SN2 mechanism .

Advanced Structural Analysis: What crystallographic tools and software are recommended for resolving hydrogen-bonding patterns in this compound?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Resolve the trityl group’s steric effects on packing. Use SHELX for refinement (SHELXL for small molecules; SHELXPRO for intermolecular interactions) .

- Software for Analysis:

Reactivity and Functionalization: What strategies enable selective substitution at the imidazole 4-carboxylate position?

Answer:

- Ester Hydrolysis: Treat with aqueous NaOH/EtOH to yield 1-trityl-1H-imidazole-4-carboxylic acid, a precursor for amide coupling .

- Nucleophilic Substitution: Replace the ethoxy group with amines (e.g., benzylamine) using Mitsunobu conditions (DIAD, PPh₃) .

- Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions at the imidazole C5 position (if deprotected) using Pd(PPh₃)₄ .

Computational Modeling: How can molecular dynamics (MD) simulations predict solubility and aggregation behavior?

Answer:

- Force Fields: Use GAFF or OPLS-AA to model trityl-phenyl interactions in solvents (e.g., chloroform vs. water).

- Solubility Prediction: Calculate Hansen solubility parameters (δD, δP, δH) via MD trajectories .

- Aggregation Analysis: Monitor radial distribution functions (RDFs) to identify π-stacking distances (~3.8 Å) .

Data Contradictions: How should researchers resolve discrepancies in reported spectral data or crystallographic parameters?

Answer:

- Validation Tools:

- Reproducibility: Re-synthesize the compound under controlled conditions (e.g., anhydrous, inert atmosphere) to rule out degradation .

Biological Activity Screening: What in vitro assays are suitable for preliminary evaluation of bioactivity?

Answer:

- Antimicrobial Assays: Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values).

- Enzyme Inhibition: Screen against imidazole-glycerol phosphate dehydratase (IGPD) using UV-Vis kinetics .

- Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.